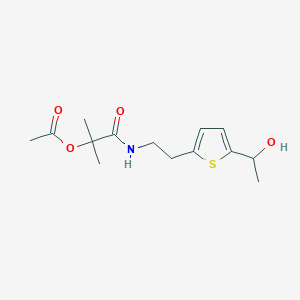
Methyl 2-(4-hydroxyoxan-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-hydroxyoxan-2-yl)acetate, also known as MHOA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MHOA is a derivative of the naturally occurring sugar, xylose, and has been synthesized through various methods. In
Wissenschaftliche Forschungsanwendungen
Oxidative Stress and Lipid Peroxidation
Methyl 2-(4-hydroxyoxan-2-yl)acetate, due to its structural similarity to lipid peroxidation products, may be relevant in studies related to oxidative stress and lipid peroxidation. Lipid peroxidation leads to the formation of reactive aldehydes like 4-Hydroxy-2-nonenal (HNE), which are critical in various physiological and pathological processes. HNE is a product of phospholipid peroxidation and is known for its reactivity and cytotoxicity. It forms through several radical-dependent oxidative routes and can be metabolized in tissues through various pathways. The formation of HNE-adducts to proteins, detected in inflammatory situations such as atherosclerotic lesions, is significant for understanding the interactions with redox-sensitive cell signaling proteins and the modulation of their activities in physiological or disease states (Spickett, 2013).
Enzymatic Hydrolysis in Drug Synthesis
Enzymatic hydrolysis plays a pivotal role in the synthesis of pharmaceutical compounds. For instance, the final production step of a prototype anti-asthma drug involved the enzymatic hydrolysis of the methyl ester. This process utilized a three-phase system incorporating a solid biocatalyst, an organic solvent phase, and an aqueous phase. The optimization of reaction conditions through experimental design techniques highlighted the potential of enzymatic hydrolysis for synthesizing desired pharmaceutical products, showcasing the broader applicability of compounds like Methyl 2-(4-hydroxyoxan-2-yl)acetate in drug synthesis (Bevilaqua et al., 2004).
Natural Product Synthesis and Antimicrobial Activity
Natural product synthesis, especially from fungal sources like Curvularia lunata, leads to compounds with potential antimicrobial activity. Phenylacetic acid derivatives and compounds like 4-epiradicinol have been isolated and studied for their antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. This indicates the role of structurally similar compounds in the development of new antimicrobial agents (Varma et al., 2006).
Food Chemistry and Toxicology
In the field of food chemistry, understanding the formation and effects of reactive compounds like Methylglyoxal (MG) is essential. MG, a highly reactive alpha-oxoaldehyde, modifies proteins to form advanced glycation end products associated with diabetes and neurodegenerative diseases. Studies on MG and its derivatives, including their formation during food processing and their biological effects, are crucial for nutritional science and toxicology (Nemet et al., 2006).
Wirkmechanismus
Target of Action
Similar compounds such as 4-hydroxy-2-quinolones have been found to have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Mode of Action
It is likely that the compound interacts with its targets through a mechanism similar to other compounds with a similar structure .
Eigenschaften
IUPAC Name |
methyl 2-(4-hydroxyoxan-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-11-8(10)5-7-4-6(9)2-3-12-7/h6-7,9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXXGONPJOBGMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(CCO1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-hydroxyoxan-2-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-3-octyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2941563.png)

![(5-Phenylisoxazol-3-yl)methyl 2-(benzo[d]thiazol-2-ylthio)acetate](/img/structure/B2941568.png)
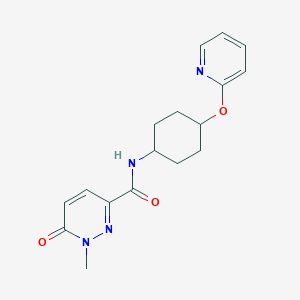
![2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B2941571.png)
![4-[(2-Aminopyridin-3-yl)carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione](/img/structure/B2941572.png)


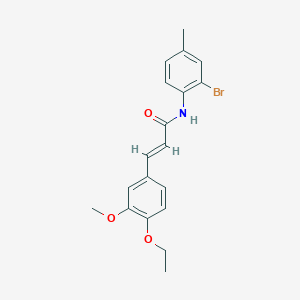
![N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2941577.png)
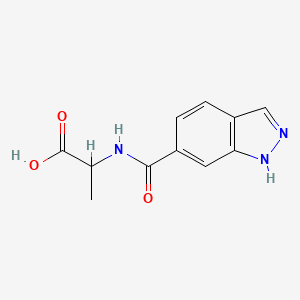
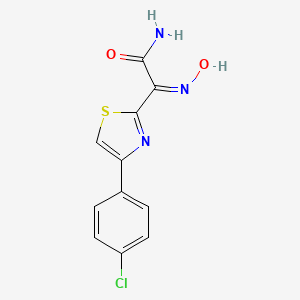
![N-(4-fluorophenyl)-2-((5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2941583.png)
